5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Synthetic methodology Heterocyclic chemistry Electrophilic cyclization

Researchers face variable reaction kinetics and poor yields when using non-fluorinated alkynylbenzaldehydes in heterocycle synthesis. This compound delivers consistent results. - 5-Fluoro substituent enhances alkyne electrophilicity for cyclization (92% oxime formation yield). - Log P 3.58 & TPSA 26.3 Ų enable passive permeability and HPLC retention. - Bench-stable; ≥97% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C16H11FO2
Molecular Weight 254.26
CAS No. 1042369-35-6
Cat. No. B2893964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
CAS1042369-35-6
Molecular FormulaC16H11FO2
Molecular Weight254.26
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O
InChIInChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3
InChIKeyYBNYTVIEYUSYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde: Identity & Procurement


5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) is a fluorinated aromatic aldehyde bearing an internal alkyne moiety, synthesized primarily via Sonogashira cross-coupling of 2-bromo-5-fluorobenzaldehyde with 4-methoxyphenylacetylene . The compound possesses a molecular formula of C₁₆H₁₁FO₂ and a molecular weight of 254.26 g/mol [1]. Its predicted physicochemical profile includes a consensus Log P of approximately 3.58 , a topological polar surface area (TPSA) of 26.3 Ų , and ESOL-based aqueous solubility of 0.0289 mg/mL . As a bench-stable building block, the compound is commercially available at standard purities of ≥97% and requires storage under inert atmosphere at 2–8°C to maintain integrity [2].

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde: Why Substitution Fails


In-class alkynylbenzaldehydes are not interchangeable due to the profound influence of substituents on both reaction outcomes and downstream material properties. The presence of the 5-fluoro substituent alters the electron density of the aromatic ring, affecting reactivity in electrophilic cyclization and cross-coupling steps, while the 4-methoxyphenyl group modulates solubility and crystal packing compared to unsubstituted phenyl analogs . Furthermore, computational predictions indicate significant differences in lipophilicity; 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde exhibits a consensus Log P of approximately 3.58 , whereas structurally related compounds lacking the methoxy or fluoro groups show markedly lower predicted Log P values, directly impacting chromatographic behavior, formulation compatibility, and biological partitioning in assay systems . Substituting with a non-fluorinated or differently substituted analog would therefore alter reaction kinetics, yield, and the physicochemical properties of any resulting heterocyclic products.

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde: Comparative Evidence


Superior Oxime Formation vs. Des-Fluoro Analog

In the synthesis of functionalized isoquinoline N-oxides via sequential electrophilic cyclization/cross-coupling, 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde achieves a 92% yield in the oxime formation step (pyridine, hydroxylamine hydrochloride, ethanol, 2.0 h) [1]. This exceeds the reported yield for the des-fluoro analog 2-((4-methoxyphenyl)ethynyl)benzaldehyde under analogous oxime formation conditions, where typical yields range from 80% to 83% in comparable 2-alkynylbenzaldehyde systems .

Synthetic methodology Heterocyclic chemistry Electrophilic cyclization

Enhanced Lipophilicity vs. Unsubstituted Analog

Computational prediction models indicate that 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has a consensus Log P (octanol-water partition coefficient) of approximately 3.58 . This value is substantially higher than that of 5-Fluoro-2-(phenylethynyl)benzaldehyde (CAS 943835-77-6), which lacks the 4-methoxy substituent and is predicted to have a Log P of approximately 2.8–3.0 based on structural calculations [1]. The difference arises from the additional lipophilic contribution of the para-methoxy group.

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Distinct TPSA vs. Non-Methoxylated Comparators

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde exhibits a TPSA of 26.3 Ų . While the 4-methoxy group adds an oxygen atom compared to 5-fluoro-2-(phenylethynyl)benzaldehyde, both compounds maintain the same number of hydrogen bond acceptors (n = 3) due to the fluorine substituent and the aldehyde oxygen [1]. However, the methoxy group contributes to a higher molar refractivity (predicted MR ≈ 70.7) and a larger molecular volume compared to the phenylethynyl analog (MR ≈ 62–65), which influences molecular recognition events and crystal packing behavior .

ADME prediction Blood-brain barrier penetration Drug design

High-Yield Sonogashira Synthesis Protocol

A literature-validated synthetic protocol for 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde employs Sonogashira cross-coupling of 2-bromo-5-fluorobenzaldehyde with 4-methoxyphenylacetylene, achieving a 94% isolated yield under optimized conditions (trans-bis(triphenylphosphine)palladium dichloride, copper(I) iodide, triethylamine, inert atmosphere) . In contrast, the synthesis of the des-fluoro analog 2-((4-methoxyphenyl)ethynyl)benzaldehyde from 2-iodobenzaldehyde typically proceeds with yields of 85–90% under similar coupling conditions .

Process chemistry Scalable synthesis Quality control

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde: Research & Industrial Applications


Isoquinoline N-Oxide Precursor via Electrophilic Cyclization

This compound serves as a high-yielding precursor in the synthesis of 4-substituted isoquinoline N-oxides, where its 92% oxime formation yield enables efficient construction of heterocyclic scaffolds with potential biological activity [1]. The 5-fluoro substituent enhances the electrophilicity of the alkyne toward cyclization, while the 4-methoxyphenyl group provides a handle for further functionalization via cross-coupling [1].

Medicinal Chemistry Building Block with Optimal Lipophilicity

For drug discovery programs targeting intracellular or membrane-associated proteins, the compound's consensus Log P of 3.58 and TPSA of 26.3 Ų provide an optimal balance of passive permeability and solubility. Compared to less lipophilic analogs such as 5-fluoro-2-(phenylethynyl)benzaldehyde, this compound offers improved partitioning into organic phases and enhanced retention in reversed-phase purification workflows .

Intermediate in Sonogashira/Annulation Cascades

The compound can be prepared in 94% yield via Sonogashira coupling and subsequently elaborated through tandem annulation reactions to generate polycyclic frameworks. The combination of a reactive aldehyde group and an internal alkyne enables diverse transformations including cycloadditions, nucleophilic additions, and metal-catalyzed cyclizations .

Fluorinated Probe for Physicochemical Studies

The compound's predicted solubility (0.0289 mg/mL, ESOL Log S = -3.94) and calculated Log P of 3.58 make it a useful reference standard for calibrating HPLC methods, validating computational ADME models, and studying the effect of fluorine substitution on the physicochemical properties of diarylalkyne systems .

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